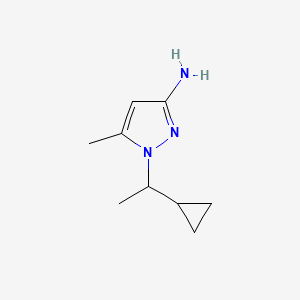
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine
Übersicht
Beschreibung
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, or CPMP, is an important organic compound with a wide range of applications in scientific research. It is a cyclic amine with a five-membered ring structure, consisting of four carbon atoms and one nitrogen atom. CPMP is used as a starting material in the synthesis of other compounds, and it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine, as part of the broader pyrazole derivatives, has been extensively studied for its synthesis, characterization, and applications in various fields of scientific research. One study describes the synthesis and characterization of pyrazole derivatives, highlighting their structure through various spectroscopic techniques and X-ray crystallography. The study also delves into the biological activity against breast cancer and microbes, confirming the origin of the activity through theoretical calculations (Titi et al., 2020).
Reactivity and Applications in Synthesis
Research on pyrazole derivatives also focuses on their reactivity and applications in synthesizing complex molecules. For instance, studies have explored the addition and cycloaddition reactions of pyrazole blue with primary aromatic amines, leading to the synthesis of various compounds. These reactions demonstrate the versatility of pyrazole derivatives in organic synthesis, contributing to the development of new materials and molecules with potential applications in different industries (Aly et al., 1997).
Potential Antimicrobial and Antitumor Activity
The antimicrobial and antitumor activities of pyrazole derivatives have garnered interest in the scientific community. A study synthesizing functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole revealed their applicability in creating novel compounds with expected pharmaceutical interest. These findings underscore the potential of pyrazole derivatives in developing new therapeutics (El‐Mekabaty et al., 2017).
Novel Catalytic Processes
Pyrazole derivatives have also been investigated for their role in novel catalytic processes, showcasing their utility in facilitating various chemical reactions. For example, the synthesis and reactivity of 3,5-dimethyl-4-aminomethylpyrazole ligands led to the development of water-soluble pyrazolate rhodium(I) complexes, illustrating the compounds' versatility in catalysis and potential applications in industrial processes (Esquius et al., 2000).
Eigenschaften
IUPAC Name |
1-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)11-12(6)7(2)8-3-4-8/h5,7-8H,3-4H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBOZXJOQFRDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-5-methyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



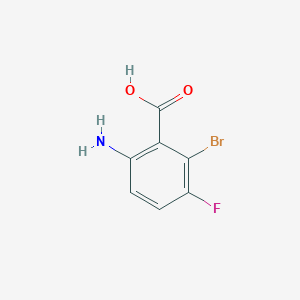
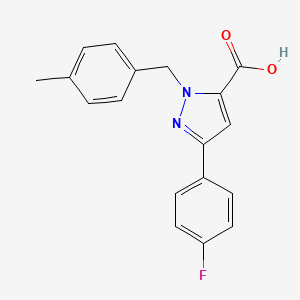


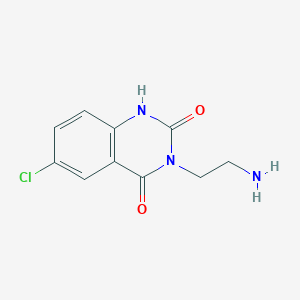
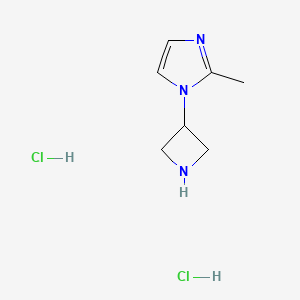



![Methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B1529181.png)
![[1,3'-Biazetidin]-3-ol dihydrochloride](/img/structure/B1529183.png)
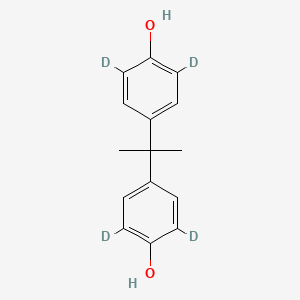
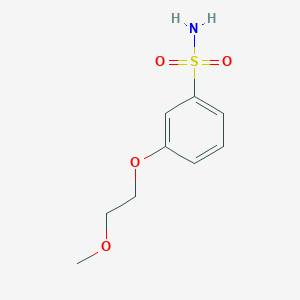
![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529188.png)